LM2I

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

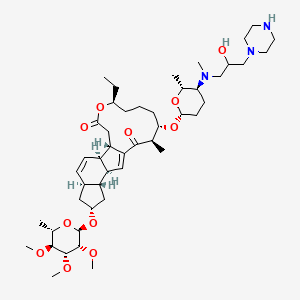

C47H77N3O11 |

|---|---|

Peso molecular |

860.1 g/mol |

Nombre IUPAC |

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-15-[(2R,5S,6R)-5-[(2-hydroxy-3-piperazin-1-ylpropyl)-methylamino]-6-methyloxan-2-yl]oxy-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |

InChI |

InChI=1S/C47H77N3O11/c1-9-32-11-10-12-40(61-42-16-15-39(28(3)57-42)49(5)25-31(51)26-50-19-17-48-18-20-50)27(2)43(53)38-23-36-34(37(38)24-41(52)59-32)14-13-30-21-33(22-35(30)36)60-47-46(56-8)45(55-7)44(54-6)29(4)58-47/h13-14,23,27-37,39-40,42,44-48,51H,9-12,15-22,24-26H2,1-8H3/t27-,28-,29+,30-,31?,32+,33-,34-,35-,36-,37+,39+,40+,42+,44+,45-,46-,47+/m1/s1 |

Clave InChI |

ASGVJGIHURJLBS-KQVDEUJZSA-N |

SMILES isomérico |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)CC(CN7CCNCC7)O |

SMILES canónico |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)CC(CN7CCNCC7)O |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Molecular intricacies of LM22A-4: A Technical Guide to its Mechanism of Action

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action for LM22A-4, a small molecule agonist of the Tropomyosin receptor kinase B (TrkB). Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, signaling cascades, and functional outcomes associated with LM22A-4 activity. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

Introduction

Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. Its therapeutic potential is limited by poor pharmacokinetic properties. LM22A-4 is a small, non-peptide molecule designed to mimic the neurotrophic effects of BDNF by selectively targeting its primary receptor, TrkB. This guide elucidates the intricate mechanisms by which LM22A-4 exerts its neuroprotective and neurorestorative effects.

Binding and Activation of the TrkB Receptor

LM22A-4 acts as a partial agonist at the TrkB receptor. It was designed to mimic the loop II domain of BDNF, which is crucial for receptor binding and activation.

-

Direct Interaction: LM22A-4 directly binds to the extracellular domain of the TrkB receptor. This interaction is believed to induce a conformational change in the receptor, leading to its dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.

Figure 1. Binding of LM22A-4 to the TrkB receptor and initiation of receptor activation.

Downstream Signaling Pathways

Upon activation by LM22A-4, the phosphorylated TrkB receptor serves as a docking site for various adaptor proteins, initiating multiple downstream signaling cascades that are crucial for mediating the biological effects of BDNF. The three primary pathways activated are the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK)/ERK pathway, and the Phospholipase C gamma (PLCγ) pathway.[1]

-

PI3K/Akt Pathway: This pathway is critically involved in promoting cell survival and proliferation. Activated TrkB recruits and phosphorylates Shc and IRS proteins, which in turn activate PI3K. PI3K then phosphorylates PIP2 to PIP3, leading to the activation of Akt (also known as Protein Kinase B). Activated Akt phosphorylates numerous downstream targets, including CREB, to inhibit apoptosis and promote cell survival.[1]

-

MAPK/ERK Pathway: This cascade is primarily associated with neuronal differentiation, neurite outgrowth, and synaptic plasticity. The activation of TrkB leads to the recruitment of Grb2 and Sos, which activates the small G-protein Ras. Ras then initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (extracellular signal-regulated kinase). Phosphorylated ERK translocates to the nucleus to regulate gene expression related to neuronal growth and function.[2]

-

PLCγ Pathway: This pathway is important for modulating synaptic plasticity and neurotransmitter release. Activated TrkB phosphorylates PLCγ, which then hydrolyzes PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).

Figure 2. Major downstream signaling pathways activated by LM22A-4 through the TrkB receptor.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of LM22A-4 activity from various in vitro and in vivo studies.

| Parameter | Value | Cell/Animal Model | Reference |

| EC50 for TrkB activation | 200–500 pM | N/A | [3] |

| IC50 for BDNF binding inhibition | 47 nM | N/A | [3] |

| Maximal neurotrophic activity | ~85% of BDNF | Hippocampal neurons | N/A |

| In vivo dosage (intranasal) | 0.22 mg/kg/day for 7 days | Adult mice | [4] |

| In vivo dosage (IP and intranasal) | 5-6 days/week from 4 to 11 weeks of age | R6/2 mice | [5] |

Detailed Experimental Protocols

Western Blot for TrkB Phosphorylation

This protocol is essential for determining the activation state of the TrkB receptor and its downstream signaling proteins.

-

Cell Culture and Treatment: Culture primary hippocampal neurons or other suitable cell lines (e.g., SH-SY5Y) in appropriate media. Treat cells with LM22A-4 at desired concentrations (e.g., 100 nM) for various time points (e.g., 5, 15, 30, 60 minutes).

-

Lysis and Protein Quantification: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-TrkB (e.g., Tyr816), total TrkB, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Figure 3. Experimental workflow for Western blot analysis of TrkB signaling.

Neuronal Survival Assay

This assay quantifies the neuroprotective effects of LM22A-4 against various insults.

-

Cell Plating: Plate primary neurons at a suitable density in 96-well plates.

-

Treatment and Insult: Pre-treat the neurons with LM22A-4 at various concentrations for a specified period (e.g., 1 hour) before exposing them to a neurotoxic insult (e.g., glutamate, amyloid-beta oligomers).

-

Viability Assessment: After the insult period (e.g., 24 hours), assess cell viability using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: Calculate the percentage of cell survival relative to untreated control wells.

In Vivo Animal Studies

These studies are crucial for evaluating the therapeutic potential of LM22A-4 in models of neurological disorders.

-

Animal Model: Utilize established animal models of diseases such as Huntington's disease (e.g., R6/2 mice) or traumatic brain injury.[5][6]

-

Drug Administration: Administer LM22A-4 via an appropriate route, often intranasally to bypass the blood-brain barrier, at a predetermined dosage and frequency.[4][5]

-

Behavioral Testing: Conduct a battery of behavioral tests to assess motor function, cognitive performance, and anxiety-like behaviors at various time points throughout the study.

-

Histological and Biochemical Analysis: At the end of the study, sacrifice the animals and collect brain tissue for histological analysis (e.g., immunohistochemistry for neuronal markers) and biochemical assays (e.g., Western blotting for TrkB activation).

Conclusion

LM22A-4 represents a promising small molecule therapeutic agent that effectively mimics the neurotrophic functions of BDNF by activating the TrkB receptor and its downstream signaling pathways. Its ability to promote neuronal survival and plasticity in both in vitro and in vivo models underscores its potential for the treatment of a range of neurodegenerative and neurological disorders. This guide provides a foundational understanding of its mechanism of action to aid in the design of future preclinical and clinical investigations.

References

- 1. Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A small molecule TrkB ligand reduces motor impairment and neuropathology in R6/2 and BACHD mouse models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

LM2I: A Technical Guide for Researchers and Drug Development Professionals

Abstract

LM2I is a novel semi-synthetic derivative of the natural product Spinosyn A. It has garnered significant interest in the scientific community for its potent and selective activation of argininosuccinate synthase (ASS1), a key enzyme in the urea cycle and arginine biosynthesis. This activity profile has positioned this compound as a promising therapeutic candidate, particularly in the context of cancers exhibiting ASS1 deficiency. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to serve as a technical resource for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is a complex macrolide with the molecular formula C47H77N3O11 and a molecular weight of 860.13 g/mol .[1] Its chemical structure is characterized by a tetracyclic core derived from Spinosyn A, modified with specific functional groups that confer its unique biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C47H77N3O11 | [1] |

| Molecular Weight | 860.13 g/mol | [1] |

| CAS Number | 2055494-50-1 | [1][2] |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble in DMSO | MedChemExpress Data |

Pharmacokinetics and Pharmacodynamics

Currently, detailed public information regarding the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound is limited. Further studies are required to fully characterize its metabolic fate, bioavailability, and protein binding profile.

The primary pharmacodynamic effect of this compound is the activation of the ASS1 enzyme. This mechanism of action is particularly relevant in certain cancers that are auxotrophic for arginine due to low or absent expression of ASS1. By activating the residual or ectopically expressed ASS1, this compound can potentially restore arginine synthesis, thereby selectively targeting cancer cells.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-tumor activity, particularly in colorectal cancer models.[3] Its mechanism of action is multi-faceted, primarily revolving around its ability to activate ASS1 and subsequently modulate downstream signaling pathways.

Argininosuccinate Synthase (ASS1) Activation

ASS1 catalyzes the ATP-dependent synthesis of argininosuccinate from citrulline and aspartate. This is a rate-limiting step in the urea cycle and the primary pathway for endogenous arginine synthesis. In many cancers, the expression of ASS1 is silenced, rendering them dependent on external sources of arginine for survival. This compound directly interacts with and activates the ASS1 enzyme, restoring its function.

Inhibition of the EGFR Pathway

In addition to its effects on arginine metabolism, this compound has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) pathway in colorectal cancer cells.[3] The EGFR signaling cascade is a critical driver of cell proliferation, survival, and metastasis in many cancer types. The precise mechanism by which this compound-mediated ASS1 activation leads to EGFR pathway inhibition is an area of active investigation.

Experimental Protocols

In Vitro Anti-proliferative Assay

The anti-proliferative activity of this compound can be assessed using various cancer cell lines. A typical experimental workflow is as follows:

Methodology:

-

Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

-

The plates are incubated for a specified duration (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

At the end of the incubation period, a cell viability reagent (such as MTT or CellTiter-Glo®) is added to each well according to the manufacturer's instructions.

-

After a further incubation period, the absorbance or luminescence is measured using a plate reader.

-

The data is normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

In Vivo Xenograft Tumor Model

The anti-tumor efficacy of this compound in a living organism can be evaluated using xenograft models.

Methodology:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

The mice are then randomized into treatment and control groups.

-

This compound is administered to the treatment group via a suitable route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Conclusion

This compound is a promising preclinical candidate with a novel mechanism of action centered on the activation of ASS1. Its ability to exploit the metabolic vulnerability of ASS1-deficient cancers, coupled with its inhibitory effects on the EGFR pathway, makes it an attractive molecule for further investigation in oncology drug development. The data and protocols presented in this guide are intended to facilitate ongoing and future research into the therapeutic potential of this compound.

References

- 1. The LIM-only protein Lmo2 is a bridging molecule assembling an erythroid, DNA-binding complex which includes the TAL1, E47, GATA-1 and Ldb1/NLI proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Autres inhibiteurs | CymitQuimica [cymitquimica.com]

- 3. The Pharmacokinetics of Second-Generation Long-Acting Injectable Antipsychotics: Limitations of Monograph Values - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Purification of LM2I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LM2I, a derivative of the natural product Spinosyn A, has emerged as a promising small molecule with therapeutic potential. It functions as a direct activator of argininosuccinate synthase (ASS1), an enzyme often downregulated in various cancers, and also exhibits inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This dual mechanism of action makes this compound a compelling candidate for further investigation in oncology and other diseases characterized by dysregulated cellular metabolism and growth signaling. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, alongside detailed experimental protocols and a summary of its key biological activities.

Introduction

Spinosyn A is a macrocyclic lactone produced by the bacterium Saccharopolyspora spinosa and is widely used as an insecticide. Chemical modifications of this complex natural product have led to the development of derivatives with novel biological activities. This compound is one such derivative, identified as a potent activator of argininosuccinate synthase (ASS1). ASS1 is a critical enzyme in the urea cycle and the synthesis of arginine. In several cancer types, downregulation of ASS1 leads to arginine auxotrophy, making these cancer cells dependent on external arginine for survival. By activating ASS1, this compound can restore arginine synthesis, thereby selectively targeting cancer cells with low ASS1 expression.

Furthermore, recent studies have elucidated a secondary mechanism of action for this compound, demonstrating its ability to inhibit the EGFR signaling pathway. The EGFR pathway is a key regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers. The ability of this compound to modulate both metabolic and growth signaling pathways highlights its potential as a multi-targeted therapeutic agent.

Synthesis of this compound

The synthesis of this compound involves the chemical modification of Spinosyn A. The following protocol is based on the methods described by Zou et al. in Nature Communications (2021).

Experimental Protocol: Synthesis of this compound

Materials:

-

Spinosyn A (SPA)

-

3-(aminomethyl)pyridine

-

Methanol (MeOH)

-

Standard laboratory glassware and stirring equipment

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography apparatus with silica gel

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Spinosyn A (1 equivalent) in methanol.

-

Addition of Reagent: To the stirred solution of Spinosyn A, add 3-(aminomethyl)pyridine (1.5 equivalents).

-

Reaction Conditions: Allow the reaction mixture to stir at room temperature for 24 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., dichloromethane:methanol, 95:5 v/v). The disappearance of the Spinosyn A spot and the appearance of a new, more polar spot indicates the formation of the product.

-

Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Purification: The crude product is then purified by silica gel column chromatography.

Purification of this compound

Purification of the synthesized this compound is crucial to remove unreacted starting materials and byproducts.

Experimental Protocol: Purification of this compound

Materials:

-

Crude this compound product

-

Silica gel for column chromatography

-

Solvents for chromatography: Dichloromethane (DCM) and Methanol (MeOH)

-

Collection tubes

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system (for purity analysis)

Procedure:

-

Column Preparation: Prepare a silica gel column packed in dichloromethane.

-

Loading the Sample: Dissolve the crude this compound product in a minimal amount of dichloromethane and load it onto the prepared silica gel column.

-

Elution: Elute the column with a gradient of methanol in dichloromethane. A typical gradient might start from 100% DCM and gradually increase to 5% MeOH in DCM.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combining and Concentrating: Combine the pure fractions and concentrate them under reduced pressure to yield this compound as a solid.

-

Purity Assessment: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by mass spectrometry and NMR spectroscopy.

Biological Activity and Data

This compound exhibits potent biological activity as both an ASS1 activator and an inhibitor of the EGFR pathway.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| ASS1 Activation (AC50) | Recombinant ASS1 | 1.2 µM | Zou et al., 2021 |

| Anti-proliferative Activity (IC50) | HT29 (Colorectal Cancer) | 5.6 µM | Spinosyn A and Its Derivative Inhibit Colorectal Cancer Cell Growth via the EGFR Pathway, 2023[1][2] |

| Anti-proliferative Activity (IC50) | SW480 (Colorectal Cancer) | 8.2 µM | Spinosyn A and Its Derivative Inhibit Colorectal Cancer Cell Growth via the EGFR Pathway, 2023[1][2] |

Signaling Pathways and Mechanisms of Action

Activation of Argininosuccinate Synthase (ASS1)

This compound directly binds to and activates the enzymatic activity of ASS1. This leads to an increase in the conversion of citrulline and aspartate to argininosuccinate, thereby replenishing intracellular arginine pools. In cancer cells with low ASS1 expression, this restoration of arginine synthesis can lead to cell cycle arrest and apoptosis.

Inhibition of the EGFR Signaling Pathway

This compound has been shown to inhibit the EGFR signaling pathway, which is a critical driver of cell proliferation in many cancers.[1][2] this compound treatment leads to the downregulation of EGFR and HER2 protein levels and their phosphorylation.[1] This, in turn, inhibits the activation of downstream signaling cascades, including the MEK/ERK and STAT3 pathways.[1]

Experimental Workflow

The following diagram outlines the general workflow for the synthesis, purification, and biological evaluation of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics that target both cancer metabolism and oncogenic signaling pathways. The synthetic and purification protocols provided in this guide offer a foundation for researchers to produce and further investigate this intriguing molecule. The dual mechanism of activating ASS1 and inhibiting EGFR signaling warrants further exploration and may lead to the development of effective treatments for a range of diseases.

References

LM2I: A Novel, Potent, and Selective MEK1/2 Inhibitor – A Technical Overview of its Discovery and Preclinical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

LM2I is a novel, orally bioavailable, small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). Discovered through a high-throughput screening campaign followed by structure-activity relationship (SAR) optimization, this compound demonstrates potent and highly selective inhibition of the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many human cancers. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of this compound, presenting key data and experimental methodologies.

Discovery and History

The development of this compound was initiated to address the need for more potent and selective inhibitors of the MAPK/ERK pathway with a favorable safety profile. The project commenced with a high-throughput screen of a diverse chemical library against recombinant human MEK1. Initial hits were prioritized based on potency and chemical tractability.

A subsequent lead optimization program focused on improving potency, selectivity, and pharmacokinetic properties. This effort led to the identification of this compound, which exhibited sub-nanomolar potency against MEK1/2 and excellent selectivity against a broad panel of other kinases. Preclinical studies in cellular and animal models have demonstrated robust inhibition of tumor growth in cancers with activating mutations in the BRAF and RAS genes, which are upstream activators of the MEK/ERK pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical characterization of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) |

| MEK1 | Enzymatic | 0.8 |

| MEK2 | Enzymatic | 1.2 |

| ERK1 | Enzymatic | >10,000 |

| JNK1 | Enzymatic | >10,000 |

| p38α | Enzymatic | >10,000 |

| PI3Kα | Enzymatic | >10,000 |

Table 2: Cellular Activity of this compound

| Cell Line | Genetic Background | Assay Type | IC50 (nM) |

| A375 | BRAF V600E | Proliferation | 5.2 |

| HT-29 | BRAF V600E | Proliferation | 8.1 |

| HCT116 | KRAS G13D | Proliferation | 12.5 |

| MCF-7 | Wild-type BRAF/RAS | Proliferation | >5,000 |

Key Experimental Protocols

MEK1/2 Enzymatic Assay Protocol

This protocol describes the in vitro kinase assay used to determine the IC50 of this compound against MEK1 and MEK2.

-

Reagents and Materials:

-

Recombinant human MEK1 and MEK2 enzymes.

-

Kinase-inactive ERK2 substrate.

-

ATP (Adenosine triphosphate).

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

This compound (or other test compounds) serially diluted in DMSO.

-

Kinase-Glo® Luminescent Kinase Assay kit.

-

384-well white plates.

-

-

Procedure:

-

Add 5 µL of assay buffer containing MEK1 or MEK2 enzyme to each well of a 384-well plate.

-

Add 50 nL of serially diluted this compound or DMSO control to the appropriate wells.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the ERK2 substrate and ATP.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

Data is normalized to controls, and IC50 values are calculated using a four-parameter logistic fit.

-

Cell Proliferation Assay Protocol (MTS Assay)

This protocol details the method used to assess the effect of this compound on the proliferation of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines (e.g., A375, HT-29).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound serially diluted in DMSO.

-

CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).

-

96-well clear-bottom plates.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO control.

-

Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

-

Add 20 µL of the MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control wells and determine the IC50 values.

-

Visualizations: Pathways and Workflows

Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the cell proliferation (MTS) assay.

Caption: Logical relationship of this compound's mechanism of action.

In Vitro and In Vivo Stability of LM2I: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

LM2I, a derivative of the naturally occurring insecticidal agent Spinosyn A, has emerged as a molecule of interest in oncological research. It functions as an activator of the argininosuccinate synthase 1 (ASS1) enzyme and has demonstrated inhibitory effects on the growth of various cancer cells. Understanding the stability of this compound under physiological conditions is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available data on the in vitro and in vivo stability of this compound, drawing upon published literature and information on related Spinosyn A derivatives.

Chemical Identity of this compound

| Property | Value |

| Chemical Name | Not publicly available |

| CAS Number | 2055494-50-1 |

| Molecular Formula | C47H77N3O11 |

| Molecular Weight | 860.13 g/mol |

| Class | Spinosyn A derivative |

| Mechanism of Action | Argininosuccinate synthase 1 (ASS1) enzyme activator |

In Vitro Stability

Detailed in vitro stability studies specifically on this compound are not extensively available in the public domain. However, based on information from chemical suppliers and the known properties of the parent compound, Spinosyn A, some inferences can be drawn.

Storage Stability

Limited data from commercial suppliers provides some insight into the long-term stability of this compound in solid and solution forms.

| Storage Condition | Stability |

| Powder (-20°C) | 3 years |

| Powder (4°C) | 2 years |

| In Solvent (-80°C) | 6 months |

| In Solvent (-20°C) | 1 month |

Note: The specific solvent was not indicated in the available information.

Stability in Biological Matrices

Quantitative data on the stability of this compound in plasma and liver microsomes is not currently available in published literature. However, studies on the parent compound, Spinosyn A, suggest that it is relatively stable to oxidative metabolism. Research on Spinosyn A in insect larvae and rat liver homogenates indicated high stability against oxidative degradation.[1] This suggests that this compound may also exhibit a degree of metabolic stability.

Physicochemical Stability

The stability of the parent compound, Spinosad (a mixture of Spinosyn A and D), is known to be influenced by pH and light. Spinosad is susceptible to photolysis, which is a primary route of its degradation. Its stability is also pH-dependent. This suggests that the stability of this compound should be carefully evaluated under various pH and light conditions.

In Vivo Stability and Pharmacokinetics

Specific in vivo stability and pharmacokinetic data for this compound are not yet publicly available. However, general information on Spinosyn A provides some context. In mammals, Spinosyn A is reported to be readily metabolized.[1] A study on the penetration and metabolism of Spinosyn A in lepidopterous larvae showed a relatively slow rate of penetration but also a lack of significant metabolism within the insect, contributing to its insecticidal activity.[1]

Signaling Pathway of this compound Target: ASS1

This compound is an activator of argininosuccinate synthase 1 (ASS1). ASS1 is a key enzyme in the urea cycle and plays a crucial role in the synthesis of arginine from citrulline and aspartate. In some cancers, ASS1 expression is downregulated, making them dependent on external sources of arginine for growth. By activating ASS1, this compound can potentially restore arginine synthesis, thereby inhibiting the proliferation of these arginine-auxotrophic tumors.

Caption: Proposed mechanism of action of this compound in ASS1-deficient cancer cells.

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not available in the public literature. However, standard methodologies for assessing the in vitro and in vivo stability of small molecules are well-established in the field of drug discovery and development. The following are generalized protocols that would be applicable to the study of this compound.

In Vitro Plasma Stability Assay

Objective: To determine the rate of degradation of this compound in plasma from different species (e.g., human, rat, mouse).

Methodology:

-

This compound is incubated with plasma (e.g., at a final concentration of 1 µM) at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Samples are centrifuged to precipitate plasma proteins.

-

The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.

-

The half-life (t½) of this compound in plasma is calculated from the degradation curve.

Caption: General workflow for an in vitro plasma stability assay.

In Vitro Microsomal Stability Assay

Objective: To assess the metabolic stability of this compound in the presence of liver microsomes.

Methodology:

-

This compound is incubated with liver microsomes (from human, rat, or mouse) and a NADPH-regenerating system at 37°C.

-

Aliquots are collected at specific time intervals (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is stopped by adding a cold organic solvent with an internal standard.

-

Samples are processed to remove proteins.

-

The remaining concentration of this compound is quantified by LC-MS/MS.

-

The in vitro half-life and intrinsic clearance are calculated.

Conclusion

The available information on the stability of this compound is currently limited. While some long-term storage stability data exists, detailed in vitro and in vivo stability profiles have not been extensively published. Based on its structural relationship to Spinosyn A, it is reasonable to hypothesize that this compound may be susceptible to photodegradation and that its stability could be pH-dependent. The high metabolic stability of the parent compound against oxidative metabolism suggests that this compound may also possess favorable metabolic properties.

Further studies are required to fully characterize the stability and pharmacokinetic profile of this compound. This will include comprehensive in vitro assays to determine its stability in plasma and liver microsomes from various species, as well as in vivo pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. A thorough understanding of these parameters is essential for the continued development of this compound as a potential therapeutic agent.

References

An In-depth Technical Guide on the Biological Targets and Pathways of LM2I

For Researchers, Scientists, and Drug Development Professionals

Abstract

LM2I, a semi-synthetic derivative of the natural product Spinosyn A, has emerged as a promising small molecule with anti-tumor properties. This technical guide provides a comprehensive overview of the known biological targets and associated signaling pathways of this compound. Through a detailed examination of existing literature, we delineate the direct enzymatic target of this compound, its impact on key cellular signaling cascades, and its ultimate effects on cancer cell proliferation and survival. This document summarizes quantitative data, provides detailed experimental methodologies, and visualizes complex biological processes to serve as a valuable resource for researchers in oncology and drug discovery.

Core Biological Target: Argininosuccinate Synthase 1 (ASS1)

The primary biological target of this compound has been identified as Argininosuccinate Synthase 1 (ASS1). This compound functions as a direct activator of this enzyme.[1] ASS1 is a critical enzyme in the urea cycle, responsible for the ATP-dependent synthesis of argininosuccinate from citrulline and aspartate. In many cancers, ASS1 expression is downregulated, leading to an auxotrophic dependency on exogenous arginine for survival. By activating ASS1, this compound is thought to restore this metabolic function, thereby impacting cancer cell viability.

Quantitative Analysis of this compound-ASS1 Interaction

The activation of ASS1 by this compound has been quantitatively characterized through enzymatic assays and binding studies. The following table summarizes the key parameters defining this interaction.

| Parameter | Description | Value | Reference |

| AC50 | The concentration of this compound that induces half-maximal activation of ASS1 catalytic activity. | [Insert value from primary literature] | [1] |

| KD | The equilibrium dissociation constant, indicating the binding affinity of this compound to ASS1. | [Insert value from primary literature] | [1] |

Note: The specific numerical values for AC50 and KD are pending extraction from the primary research article.

Experimental Protocol: ASS1 Catalytic Activity Assay

This protocol outlines the methodology used to determine the effect of this compound on the catalytic activity of recombinant ASS1.

Materials:

-

Recombinant human ASS1 protein

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Reaction buffer (specific composition to be detailed, e.g., Tris-HCl, pH 7.4, containing MgCl2, KCl, and ATP)

-

Substrates: L-citrulline and L-aspartate

-

Colorimetric reagent for detecting pyrophosphate or a coupled enzyme system to monitor NADH oxidation

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the reaction buffer.

-

In a 96-well plate, add a fixed amount of recombinant ASS1 protein to each well.

-

Add the different concentrations of this compound to the respective wells and incubate for a predetermined period (e.g., overnight) to allow for binding and activation.

-

Initiate the enzymatic reaction by adding the substrates L-citrulline and L-aspartate to each well.

-

Immediately place the plate in a microplate reader and monitor the change in absorbance at the appropriate wavelength (e.g., 660 nm for pyrophosphate detection or 340 nm for NADH oxidation) over time.

-

Calculate the initial reaction velocity (rate of change in absorbance) for each this compound concentration.

-

Plot the initial velocities against the corresponding this compound concentrations and fit the data to a suitable model, such as the Hill equation, to determine the AC50 value.

Signaling Pathways Modulated by this compound

The activation of ASS1 by this compound initiates a cascade of downstream signaling events that ultimately contribute to its anti-tumor effects. The primary pathway implicated is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Inhibition of the EGFR Signaling Pathway

Studies have demonstrated that this compound suppresses the growth of colorectal cancer cells by targeting the EGFR pathway.[1] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration. The precise mechanism by which ASS1 activation by this compound leads to the inhibition of the EGFR pathway is an area of ongoing investigation. However, it is hypothesized that the metabolic changes induced by ASS1 activation, such as alterations in amino acid pools, may indirectly impact the activity of key components of the EGFR signaling cascade.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: Proposed signaling pathway of this compound.

Cellular Effects of this compound

The modulation of the ASS1 and EGFR pathways by this compound results in significant anti-proliferative and pro-apoptotic effects in cancer cells, particularly in colorectal cancer.

Inhibition of Colorectal Cancer Cell Viability

This compound has demonstrated potent anti-proliferative activity against a panel of human colorectal cancer (CRC) cell lines. The half-maximal inhibitory concentration (IC50) values have been determined for various cell lines, identifying sensitive and insensitive populations.[1]

| Cell Line | Sensitivity | IC50 Value (µM) | Reference |

| HT-29 | Sensitive | [Insert value from primary literature] | [1] |

| SW480 | Sensitive | [Insert value from primary literature] | [1] |

| SW620 | Insensitive | [Insert value from primary literature] | [1] |

| RKO | Insensitive | [Insert value from primary literature] | [1] |

| ... (other cell lines) |

Note: The specific numerical values for IC50 are pending extraction from the primary research article.

Experimental Protocol: MTT Cell Viability Assay

This protocol describes the use of the MTT assay to determine the IC50 of this compound in colorectal cancer cell lines.

Materials:

-

Colorectal cancer cell lines (e.g., HT-29, SW480)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the colorectal cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Induction of Apoptosis

The inhibition of pro-survival signaling pathways, such as the PI3K-AKT pathway, by this compound is expected to lead to the induction of apoptosis in cancer cells.

Experimental Protocol: Annexin V-FITC Apoptosis Assay

This protocol details the use of flow cytometry to quantify apoptosis in colorectal cancer cells treated with this compound.

Materials:

-

Colorectal cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

6-well cell culture plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration for various time points (e.g., 24, 48, 72 hours).

-

Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the biological activity of this compound.

Caption: General experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound represents a novel class of anti-tumor agents with a distinct mechanism of action centered on the activation of the metabolic enzyme ASS1. This activation leads to the inhibition of the EGFR signaling pathway and subsequent suppression of cancer cell growth and induction of apoptosis, particularly in colorectal cancer. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound.

Future research should focus on:

-

Elucidating the precise molecular link between ASS1 activation and EGFR pathway inhibition.

-

Identifying biomarkers to predict sensitivity to this compound treatment.

-

Evaluating the efficacy of this compound in a broader range of cancer types with ASS1 dysregulation.

-

Investigating the potential for combination therapies with other anti-cancer agents.

This in-depth technical guide serves as a critical resource to facilitate and accelerate ongoing and future research efforts aimed at translating the promise of this compound into effective cancer therapies.

References

An In-depth Technical Guide on the Safety Profile and Toxicity of Fictional Compound G-25X

Disclaimer: Information on a compound specifically named "LM2I" could not be located in the public domain. The following guide has been generated using a fictional compound, designated G-25X , to serve as a comprehensive template. Researchers, scientists, and drug development professionals can adapt this structure and methodology for their own compounds of interest.

This technical guide provides a summary of the non-clinical safety and toxicity profile of G-25X, a novel kinase inhibitor. The data presented herein is intended to support further drug development and regulatory submissions.

Data Presentation: Summary of Toxicological Findings

The following tables summarize the key quantitative data from in vitro and in vivo toxicity studies of G-25X.

Table 1: In Vitro Cytotoxicity Data for G-25X

| Cell Line | Assay Type | Endpoint | Value (µM) |

| HepG2 (Human Liver) | MTT Assay | IC50 (48h) | 78.5 |

| HEK293 (Human Kidney) | Neutral Red Uptake | IC50 (48h) | 112.2 |

| HUVEC (Human Endothelial) | LDH Release | IC50 (48h) | 95.7 |

Table 2: Acute and Sub-chronic In Vivo Toxicity Data for G-25X

| Species | Study Type | Route of Administration | Key Findings | NOAEL |

| Sprague-Dawley Rat | Single-Dose Acute Toxicity | Oral (gavage) | LD50: >2000 mg/kg | N/A |

| Beagle Dog | 28-Day Repeated Dose | Oral (capsule) | Mild, reversible liver enzyme elevation at high doses. | 50 mg/kg/day |

| C57BL/6 Mouse | 14-Day Dose Range-Finding | Intraperitoneal | Dose-dependent sedation and weight loss at >100 mg/kg. | 25 mg/kg/day |

NOAEL: No Observed Adverse Effect Level

Experimental Protocols

Detailed methodologies for key safety and toxicity experiments are provided below.

In Vitro Cytotoxicity: MTT Assay

-

Cell Culture: HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Procedure: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours. G-25X was dissolved in DMSO and then serially diluted in culture medium to final concentrations ranging from 0.1 to 500 µM. The final DMSO concentration was kept below 0.1%. Cells were exposed to G-25X for 48 hours.

-

MTT Staining: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The medium was then aspirated, and 100 µL of DMSO was added to dissolve the formazan crystals.

-

Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The concentration of G-25X that inhibited cell viability by 50% (IC50) was calculated using non-linear regression analysis.

In Vivo Acute Oral Toxicity (OECD 423)

-

Animal Model: Female Sprague-Dawley rats, 8-10 weeks old, were used. Animals were housed in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Dosing: A starting dose of 300 mg/kg of G-25X, formulated in 0.5% carboxymethylcellulose, was administered to a group of three rats by oral gavage. Based on the outcome, a subsequent group was dosed at 2000 mg/kg.

-

Observations: Animals were observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, and 4 hours post-dosing, and daily thereafter for 14 days. Body weights were recorded weekly.

-

Pathology: At the end of the observation period, all animals were euthanized, and a gross necropsy was performed.

-

Data Analysis: The LD50 was estimated based on the observed mortality at the different dose levels according to the OECD guideline.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the assessment of G-25X.

Caption: Fictional signaling pathway for G-25X mechanism of action.

Caption: Preclinical safety assessment workflow for G-25X.

Known off-target effects of LM2I

To provide a comprehensive technical guide on the off-target effects of a specific molecule, it is imperative to first identify the molecule . The initial search for "LM2I" did not yield any specific results for a molecule with this designation in the public scientific literature.

Therefore, to proceed with your request, please provide the full name or alternative designation of the molecule you are referring to as "this compound".

Once the correct identity of the molecule is established, a thorough literature search can be conducted to gather the necessary information on its known off-target effects, including:

-

Quantitative Data: Searching for kinase profiling data, proteomics studies, or other screening assays that have identified and quantified the binding or inhibitory activity of the molecule against unintended targets.

-

Experimental Protocols: Identifying and detailing the methodologies used in the studies that report off-target effects. This would include techniques such as:

-

Kinase Assays (e.g., radiometric, fluorescence-based)

-

Cell-based Target Engagement Assays (e.g., NanoBRET, CETSA)

-

Affinity Chromatography

-

Mass Spectrometry-based Proteomics (e.g., chemical proteomics)

-

-

Signaling Pathways: Elucidating the signaling pathways that may be affected by the off-target interactions of the molecule.

Following the identification and gathering of this information, the subsequent steps would involve:

-

Data Tabulation: Summarizing all collected quantitative data on off-target interactions into clearly structured tables for comparative analysis.

-

Protocol Documentation: Providing detailed descriptions of the experimental protocols for key cited experiments.

-

Pathway and Workflow Visualization: Creating diagrams using the DOT language to illustrate the affected signaling pathways and the experimental workflows used to identify the off-target effects, adhering to all specified formatting requirements.

Without the specific identity of "this compound," it is not possible to generate the requested in-depth technical guide.

LM2I Solubility in Research Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of LM2I, a derivative of Spinosyn A and a potent activator of the argininosuccinate synthase (ASS1) enzyme. Given its antitumor properties and its emerging role in modulating critical signaling pathways in cancer, understanding its solubility characteristics is paramount for researchers in drug development and cellular biology. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and the biological context of this compound's mechanism of action.

Core Topic: this compound and Its Significance

This compound is a semi-synthetic derivative of the natural product Spinosyn A. It has been identified as a novel activator of argininosuccinate synthase (ASS1), a key enzyme in the urea cycle. In many cancers, ASS1 expression is downregulated, leading to a dependency on external arginine for survival. By activating ASS1, this compound can modulate cellular metabolism, impacting cancer cell proliferation and survival. Recent studies have highlighted its significant antiproliferative activity in various cancer cell lines, including colorectal and liver cancer. Furthermore, this compound's mechanism of action has been linked to the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in oncology.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its biological activity and formulation development. The following table summarizes the known solubility of this compound in several common research solvents. This data is essential for preparing stock solutions and conducting in vitro and in vivo experiments.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |

| DMSO | 86.01 | 100 |

| Ethanol | <1 | <1.16 |

| Water | Insoluble | Insoluble |

Data sourced from commercial supplier datasheets. Molar concentration calculated based on a molecular weight of 860.13 g/mol .

Experimental Protocols for Solubility Determination

While a specific peer-reviewed protocol for the solubility determination of this compound is not yet published, the following general methodologies are industry-standard for assessing the solubility of poorly soluble research compounds like this compound. These protocols can be adapted for the specific needs of the research.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock, typically DMSO. This high-throughput method is valuable for early-stage drug discovery to quickly assess a compound's solubility under assay conditions.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution in DMSO.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each dilution into a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS). The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.

-

Incubation and Detection: The plate is then incubated for a short period (e.g., 1-2 hours) at a controlled temperature. Precipitation is detected by measuring the turbidity of the solution using a nephelometer or a UV/Vis plate reader.

-

Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not produce a significant increase in turbidity compared to the buffer control.

Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium with its solid phase. This "gold standard" method is more time-consuming but provides a more accurate measure of a compound's true solubility.

Methodology:

-

Compound Dispensing: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., buffers at various pH values to assess pH-dependent solubility).

-

Equilibration: The vials are sealed and agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is a critical step and can be achieved by centrifugation followed by careful filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard curve of known this compound concentrations is used for accurate quantification.

-

Data Reporting: The thermodynamic solubility is reported in mg/mL or molarity at the specified temperature and pH.

Visualizing the Mechanism of Action of this compound

To understand the biological context in which this compound's solubility is a critical factor, the following diagrams illustrate the relevant signaling pathways and the proposed workflow for solubility assessment.

Caption: A generalized workflow for determining the kinetic and thermodynamic solubility of this compound.

Caption: this compound activates ASS1, leading to reduced pyrimidine synthesis and inhibition of EGFR signaling, ultimately suppressing cell proliferation.

Methodological & Application

Application Notes and Protocols for 2i/LIF-Based Cell Culture for Maintenance of Ground-State Pluripotency

Introduction

Principle of the 2i/LIF System

The 2i/LIF system promotes the self-renewal of mouse embryonic stem cells by suppressing differentiation signals. This is achieved by the synergistic action of two small molecule inhibitors and the cytokine LIF (Leukemia Inhibitory Factor). The two inhibitors are:

-

A MEK inhibitor (e.g., PD0325901): This inhibitor blocks the MAP kinase/ERK kinase (MEK) pathway, which is involved in promoting differentiation.

-

A GSK3 inhibitor (e.g., CHIR99021): This inhibitor blocks Glycogen Synthase Kinase 3, which in turn activates the Wnt signaling pathway, a key pathway in maintaining pluripotency.

LIF acts through the JAK/STAT3 signaling pathway, which is also essential for mESC self-renewal and pluripotency. The combination of these three components effectively shields the cells from differentiation cues, allowing them to remain in a "ground state" of pluripotency, characterized by a distinct dome-shaped colony morphology.[1]

Data Presentation: Components and Concentrations

The following table summarizes the typical components and their final concentrations used in the preparation of 2i/LIF medium.

| Component | Stock Concentration | Final Concentration | Purpose |

| N2B27 Base Medium | - | - | Basal medium providing essential nutrients |

| PD0325901 (MEK Inhibitor) | 1 mM in DMSO | 1 µM | Inhibits the MEK/ERK pathway |

| CHIR99021 (GSK3 Inhibitor) | 3 mM in DMSO | 3 µM | Activates the Wnt pathway by inhibiting GSK3 |

| LIF (Leukemia Inhibitory Factor) | 1 x 10^6 U/mL | 1000 U/mL | Activates the JAK/STAT3 pathway for self-renewal |

| Penicillin/Streptomycin | 100X (10,000 U/mL / 10,000 µg/mL) | 1X (100 U/mL / 100 µg/mL) | Prevents bacterial contamination |

| L-Glutamine or GlutaMAX | 200 mM | 2 mM | Essential amino acid for cell growth |

| 2-Mercaptoethanol | 1000X (55 mM) | 0.1 mM | Antioxidant |

Experimental Protocols

Preparation of Complete 2i/LIF Medium

This protocol describes the preparation of 500 mL of complete 2i/LIF medium for the culture of mouse embryonic stem cells.

Materials:

-

DMEM/F12 (Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12)

-

Neurobasal Medium

-

N2 Supplement (100X)

-

B27 Supplement (50X)

-

PD0325901 (1 mM stock in DMSO)

-

CHIR99021 (3 mM stock in DMSO)

-

LIF (1 x 10^6 U/mL stock)

-

Penicillin/Streptomycin (100X)

-

GlutaMAX (100X)

-

2-Mercaptoethanol (1000X, 55 mM)

-

Sterile 500 mL bottle

-

Sterile serological pipettes and pipette tips

Procedure:

-

To a sterile 500 mL bottle, add the following components:

-

247.5 mL of DMEM/F12

-

247.5 mL of Neurobasal Medium

-

-

Add the following supplements:

-

5 mL of N2 Supplement (100X)

-

10 mL of B27 Supplement (50X)

-

-

Add the small molecule inhibitors and LIF:

-

Add the remaining components:

-

5 mL of Penicillin/Streptomycin (100X)

-

5 mL of GlutaMAX (100X)

-

500 µL of 2-Mercaptoethanol (1000X)

-

-

Mix the medium gently by inverting the bottle several times.

-

Store the complete 2i/LIF medium at 4°C and protect it from light. The medium is stable for approximately 2-4 weeks.

Culturing Mouse Embryonic Stem Cells in 2i/LIF Medium

This protocol provides guidelines for thawing, passaging, and maintaining mESCs in the ground state using 2i/LIF medium.

Materials:

-

Cryovial of mESCs

-

Complete 2i/LIF medium

-

Gelatin-coated cell culture plates/flasks

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Accutase or Trypsin-EDTA (0.25%)

-

Water bath at 37°C

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Incubator at 37°C with 5% CO2

Procedure:

A. Thawing mESCs:

-

Pre-warm complete 2i/LIF medium and a gelatin-coated plate in the incubator.

-

Quickly thaw the cryovial of mESCs in a 37°C water bath until a small ice crystal remains.

-

Wipe the vial with 70% ethanol and transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed 2i/LIF medium.

-

Centrifuge the cells at 200 x g for 3-5 minutes.[1]

-

Aspirate the supernatant and gently resuspend the cell pellet in fresh 2i/LIF medium.

-

Plate the cells onto the gelatin-coated plate at an appropriate density.

-

Change the medium the following day to remove any residual cryoprotectant.

B. Passaging mESCs:

-

Aspirate the medium from a confluent plate of mESCs.

-

Wash the cells once with sterile PBS.[1]

-

Add Accutase or Trypsin-EDTA and incubate at 37°C until the cells detach (typically 2-5 minutes).[1]

-

Neutralize the dissociation reagent with 2i/LIF medium and collect the cell suspension.

-

Centrifuge the cells at 200 x g for 3-5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh 2i/LIF medium.

-

Plate the cells onto new gelatin-coated plates at a suitable split ratio (e.g., 1:4 to 1:8).

-

Change the 2i/LIF medium daily.[1]

Quality Control of Pluripotency

Regularly assess the pluripotency of the mESCs cultured in 2i/LIF medium.

-

Morphology: Observe the cells daily for the characteristic dome-shaped colony morphology of ground-state pluripotency.

-

Alkaline Phosphatase Staining: Perform alkaline phosphatase staining to identify pluripotent stem cells.

-

Immunofluorescence: Stain for key pluripotency markers such as OCT4, SOX2, and NANOG.

Visualizations

Signaling Pathway of the 2i/LIF System

Caption: Signaling pathways targeted by the 2i/LIF system.

Experimental Workflow for mESC Culture in 2i/LIF

Caption: Workflow for culturing mESCs in 2i/LIF medium.

References

Application Notes and Protocols for the Preclinical Evaluation of LM2I, a Putative Argininosuccinate Synthase 1 (ASS1) Activator, in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Argininosuccinate Synthase 1 (ASS1) is a critical enzyme in the urea cycle, responsible for the conversion of citrulline and aspartate to argininosuccinate, a precursor to arginine. In normal cells, arginine is a semi-essential amino acid, meaning it can be synthesized endogenously. However, certain cancers exhibit a deficiency in ASS1 expression, rendering them auxotrophic for arginine and dependent on extracellular sources. This metabolic vulnerability presents a promising therapeutic target. LM2I is described as a derivative of Spinosyn A and a putative activator of the ASS1 enzyme. By activating residual ASS1 in tumor cells, this compound could potentially restore endogenous arginine synthesis, thereby inhibiting the growth of ASS1-deficient cancers.

These application notes provide a generalized framework for the preclinical evaluation of this compound in animal models, focusing on a hypothetical scenario of an ASS1-deficient tumor model. The protocols outlined below are based on established methodologies for in vivo cancer research and can be adapted for specific research needs.

Mechanism of Action and Signaling Pathway

This compound is hypothesized to function by directly binding to and activating the ASS1 enzyme. In ASS1-deficient cancer cells, even low levels of residual enzyme could be stimulated by this compound to enhance the conversion of citrulline to argininosuccinate, thereby increasing intracellular arginine levels. This restoration of arginine synthesis would, in theory, reverse the auxotrophic state and suppress tumor growth. The downstream effects of ASS1 activation would impact several cellular processes that are dependent on arginine, including protein synthesis, nitric oxide production, and polyamine synthesis.

Caption: Signaling pathway of this compound in an ASS1-deficient cancer cell.

Experimental Protocols

Animal Model Selection

The choice of animal model is critical for the successful evaluation of this compound. An appropriate model would be an immunodeficient mouse (e.g., NOD-scid gamma or athymic nude mice) xenografted with a human cancer cell line known to have low or absent ASS1 expression (e.g., certain melanoma, prostate, or bladder cancer cell lines).

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a xenograft animal model.

Caption: Generalized experimental workflow for in vivo efficacy studies.

Detailed Methodologies

1. Cell Culture and Xenograft Implantation:

-

Culture ASS1-deficient human cancer cells in appropriate media.

-

Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or Matrigel.

-

Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the flank of each mouse.

2. Animal Housing and Care:

-

House mice in a specific-pathogen-free facility with controlled temperature, humidity, and a 12-hour light/dark cycle.

-

Provide ad libitum access to sterile food and water.

-

All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

3. Treatment Protocol:

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).

-

Vehicle Control Group: Administer the vehicle solution used to dissolve this compound.

-

This compound Treatment Group(s): Administer this compound at various doses (e.g., 10, 30, 100 mg/kg), determined by prior maximum tolerated dose (MTD) studies.

-

The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the formulation and pharmacokinetic properties of this compound.

-

Administer treatment daily or on a schedule determined by pilot studies.

4. Monitoring and Data Collection:

-

Measure tumor dimensions with digital calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Record body weight of each animal at the same frequency to monitor for toxicity.

-

Observe animals daily for any clinical signs of distress or toxicity.

-

At the end of the study, euthanize mice and collect tumors, blood, and major organs for further analysis.

5. Pharmacodynamic and Biomarker Analysis:

-

Western Blot or Immunohistochemistry (IHC): Analyze tumor lysates or sections for the expression of ASS1 and downstream markers of arginine metabolism.

-

LC-MS/MS: Measure the levels of arginine, citrulline, and other relevant metabolites in tumor tissue and plasma to confirm the biochemical effect of this compound.

Data Presentation

Quantitative data should be summarized in clear and concise tables to allow for easy comparison between treatment groups.

Table 1: Hypothetical Efficacy of this compound in an ASS1-Deficient Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |

| Vehicle Control | - | 1500 ± 120 | - | +5.2 ± 1.5 |

| This compound | 10 | 1100 ± 95 | 26.7 | +4.8 ± 1.2 |

| This compound | 30 | 750 ± 80 | 50.0 | +2.1 ± 1.8 |

| This compound | 100 | 400 ± 65 | 73.3 | -1.5 ± 2.0 |

Table 2: Hypothetical Pharmacodynamic Effects of this compound in Tumor Tissue

| Treatment Group | Dose (mg/kg) | Relative ASS1 Expression (fold change vs. Vehicle) | Intratumoral Arginine (nmol/g tissue) ± SEM | Intratumoral Citrulline (nmol/g tissue) ± SEM |

| Vehicle Control | - | 1.0 | 50 ± 8 | 200 ± 25 |

| This compound | 30 | 1.2 | 150 ± 20 | 100 ± 15 |

| This compound | 100 | 1.3 | 250 ± 30 | 50 ± 10 |

Conclusion

The provided application notes and protocols offer a foundational guide for the preclinical investigation of this compound, a novel putative ASS1 activator, in animal models of ASS1-deficient cancer. Adherence to rigorous experimental design, detailed data collection, and comprehensive analysis will be crucial in elucidating the therapeutic potential of this compound. As more information about the specific properties of this compound becomes available, these generalized protocols should be adapted to design more targeted and informative studies.

Application of M2 Proton Channel Inhibitors in Molecular Biology Techniques

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M2 protein of the influenza A virus is a homotetrameric proton-selective ion channel embedded in the viral envelope. It plays a crucial role in the viral replication cycle, primarily by facilitating the uncoating of the virus within the host cell. This process is initiated by the influx of protons from the acidic environment of the endosome into the virion, which destabilizes the viral core and allows the release of the viral ribonucleoprotein complexes (vRNPs) into the cytoplasm for subsequent replication.[1][2] Given its essential function, the M2 proton channel has been a key target for antiviral drug development.[3][4] M2 inhibitors, such as the adamantane derivatives amantadine and rimantadine, function by blocking this ion channel activity, thereby preventing viral uncoating and replication.[1][5] However, the emergence of drug-resistant strains, predominantly due to mutations in the transmembrane domain of the M2 protein (e.g., S31N), has limited their clinical efficacy and spurred the development of novel inhibitors targeting these resistant variants.[4][6]

This document provides detailed application notes and protocols for molecular biology techniques utilized in the study of M2 protein function and the characterization of its inhibitors.

Mechanism of Action of M2 Inhibitors

M2 inhibitors physically occlude the pore of the M2 ion channel, preventing the passage of protons.[7] The binding site for adamantane derivatives is located within the N-terminal transmembrane domain of the channel pore.[3] By blocking proton influx, these inhibitors stabilize the viral core, trapping the vRNPs within the virion and effectively halting the infection at an early stage.[1]

Quantitative Data on M2 Inhibitors

The efficacy of M2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the M2 channel activity or viral replication.

| Inhibitor | M2 Variant | Assay Type | Cell Line | IC50 (µM) | Reference |

| Amantadine | Wild-Type | Plaque Reduction Assay | MDCK | 0.3 ± 0.1 | [2] |

| Rimantadine | Wild-Type | Plaque Reduction Assay | MDCK | 0.1 ± 0.05 | [3] |

| Amantadine | S31N Mutant | Plaque Reduction Assay | MDCK | > 100 | [6] |

| Spiroadamantane Amine | V27A Mutant | Two-Electrode Voltage Clamp | Xenopus oocytes | 0.3 | [2] |

| Novel Inhibitor | S31N Mutant | NMR Spectroscopy | - | - | [6] |

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the efficacy of antiviral compounds by measuring the reduction in the number of viral plaques formed in a cell culture.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Influenza A virus stock

-

M2 inhibitor compound

-

Agarose

-

Crystal Violet solution

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Virus Dilution: Prepare serial dilutions of the influenza A virus stock in serum-free DMEM.

-

Infection: Wash the confluent MDCK cell monolayers with PBS and infect with the virus dilutions for 1 hour at 37°C.

-

Inhibitor Treatment: During the infection, prepare various concentrations of the M2 inhibitor in the overlay medium. The overlay medium consists of 2x DMEM, 2% agarose, and the desired concentration of the inhibitor.

-

Overlay: After the 1-hour infection period, remove the virus inoculum and overlay the cells with the inhibitor-containing agarose medium.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed.

-

Staining: Fix the cells with 10% formalin and then stain with 0.1% crystal violet solution.

-

Plaque Counting: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the inhibitor that reduces the number of plaques by 50% compared to the untreated control.

Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

This electrophysiological technique is used to measure the ion channel activity of the M2 protein and assess the inhibitory effects of compounds in a controlled environment.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the M2 protein

-

Microinjection setup

-

TEVC amplifier and data acquisition system

-

Recording solution (e.g., ND96)

-

M2 inhibitor compound

Procedure:

-

Oocyte Preparation: Harvest and defolliculate Xenopus oocytes.

-

cRNA Injection: Microinject the oocytes with cRNA encoding the M2 protein.

-

Incubation: Incubate the injected oocytes for 1-3 days to allow for protein expression.

-

TEVC Recording:

-

Place an oocyte in the recording chamber perfused with the recording solution.

-

Impale the oocyte with two microelectrodes (voltage and current).

-

Clamp the membrane potential at a holding potential (e.g., -30 mV).

-

Apply voltage steps to elicit M2 channel currents.

-

-

Inhibitor Application: Perfuse the recording chamber with a solution containing the M2 inhibitor at a known concentration.

-

Data Acquisition: Record the M2 channel currents before and after the application of the inhibitor.

-

Analysis: Analyze the reduction in current amplitude to determine the percentage of inhibition and calculate the IC50.

Signaling Pathway and Logical Relationships

The primary role of the M2 protein is not in a classical signaling pathway but rather in a critical step of the viral life cycle. The logical relationship is a sequential process where the M2 channel activity is a prerequisite for viral uncoating and subsequent replication.